molecular formula C18H17N5O3S B2508912 4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-57-0

4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2508912
CAS RN: 2097862-57-0
M. Wt: 383.43
InChI Key: KCEGPVALHWARFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The papers provided discuss the synthesis and characterization of similar compounds, which are derivatives of pyrazolo[1,5-a]pyridine and piperazine, and their binding affinities to dopamine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine derivatives and piperazine or its derivatives. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination steps . Similarly, the synthesis of compounds with potential dopamine receptor activity involves reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 19F NMR, and ESI MS . These analytical methods provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully optimized to ensure high yields and purity. For instance, the reaction conditions for nucleophilic aromatic substitution, hydrogenation, and iodination are optimized for scale-up in the synthesis of Crizotinib intermediates . The reductive amination, amide hydrolysis, and N-alkylation steps are also optimized for the synthesis of dopamine receptor ligands . These reactions are essential for introducing various functional groups that contribute to the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one", they do provide insights into the properties of structurally related compounds. The solubility, stability, and reactivity of these compounds can be inferred from their synthesis and characterization data. The binding affinities to dopamine receptors, as determined by in vitro assays, are indicative of their potential as pharmacological agents .

Scientific Research Applications

Synthesis and Receptor Binding Assays

Research on pyrazolo[1,5-α]pyridines, closely related to the compound , has led to the synthesis of compounds with significant affinity for dopamine receptors, suggesting potential applications in studying and treating neurological disorders. These compounds have been shown to act as potential dopamine D4 receptor ligands, indicating their relevance in neuropsychiatric condition studies (Li Guca, 2014).

Antimicrobial Studies

Further research has synthesized new pyridine derivatives showing considerable antibacterial and antifungal activities. These studies underline the compound's potential in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (N. Patel & S. N. Agravat, 2007).

G Protein-Biased Dopaminergics

Another study focused on the development of G protein-biased dopaminergics using a pyrazolo[1,5-a]pyridine substructure, demonstrating the compound's utility in designing partial agonists with potential therapeutic applications, notably in treating psychiatric disorders. This research highlights the complex structure-functional selectivity relationships at dopamine D2 receptors, offering insights into drug design strategies (D. Möller et al., 2017).

Catalytic Hydrocarbon Oxidation

Copper(II) complexes involving sulfonated Schiff base ligands derived from similar structural motifs have been explored for their catalytic properties in hydrocarbon oxidation. These complexes demonstrate the potential of such compounds in catalysis, providing an environmentally friendly approach to chemical synthesis and transformation (S. Hazra et al., 2019).

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives

The compound's structural features have been utilized in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot, four-component reaction. This highlights its role in facilitating the development of novel compounds with potential biological activities, further emphasizing its importance in heterocyclic chemistry and drug discovery (A. Shaabani et al., 2009).

properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-18-14-21(11-12-22(18)16-3-1-8-19-13-16)27(25,26)17-6-4-15(5-7-17)23-10-2-9-20-23/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGPVALHWARFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.